3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula . It belongs to a class of compounds known for their potential therapeutic applications, particularly as inhibitors of gamma-aminobutyric acid aminotransferase, which is relevant in treating various neurological disorders such as epilepsy and addiction . The compound is characterized by its unique cyclopentane structure, which includes a difluoromethylidene group and an amino acid functional group.
This compound is classified under heterocyclic compounds due to its cyclic structure containing nitrogen. It has been studied primarily for its pharmacological properties and potential medicinal applications. The IUPAC name for this compound is (1S,3S)-3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid .
The synthesis of 3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid has undergone significant optimization. Initially, a 14-step synthesis process was utilized, yielding only 3.7% of the desired product and producing toxic byproducts . Recent advancements have streamlined this process to nine steps, increasing the yield to 8.1% while eliminating the need for hazardous reagents like tert-butyllithium and minimizing toxic selenium byproducts .
The optimized synthesis involves key steps such as:
3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid participates in various chemical reactions typical of amino acids and carboxylic acids. Notably:
These reactions are often facilitated by changes in pH or temperature, allowing for selective transformations that can lead to derivatives with enhanced biological activities.
The mechanism of action of 3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid primarily revolves around its role as an inhibitor of gamma-aminobutyric acid aminotransferase. By inhibiting this enzyme:
Relevant data from PubChem indicates that it has a high polar surface area, which contributes to its solubility profile .
3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid has promising applications in scientific research:
3-Amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid belongs to a specialized class of mechanism-based enzyme inactivators featuring a cyclopentane core substituted with:
This trifunctional design places it within a broader family of cyclic γ-amino acid derivatives, distinct from six-membered ring analogues (e.g., 3-amino-4-(difluoromethylenyl)cyclohex-1-ene-1-carboxylic acid) due to its constrained cyclopentane backbone [1] [3]. The gem-difluoro group at C4 is strategically positioned to undergo elimination reactions upon enzymatic processing, generating reactive intermediates. Stereochemistry at C3/C4 is rigorously controlled, with (3S,4R) configurations exhibiting optimal inhibitory activity against target aminotransferases [3]. The endocyclic double bond between C1-C2 in unsaturated analogues (e.g., OV329) enhances planarity and electronic delocalization, influencing binding kinetics [2] [5].
Table 1: Structural Features of Key Cyclopentane Carboxylic Acid-Based Inhibitors
Compound | Core Structure | C4 Substituent | C1-C2 Bond | Target Enzyme |
---|---|---|---|---|
Vigabatrin | Cyclopentane | None (saturated) | Single bond | GABA-AT |
CPP-115 (1) | Cyclopentane | =CF~2~ | Single bond | GABA-AT/hOAT |
OV329 (7) | Cyclopentene | =CF~2~ | Double bond | GABA-AT/hOAT |
10b | Cyclopentene | -CF~2~H (post-reaction) | Double bond | hOAT |
This compound class evolved from rational drug design targeting γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme regulating neuronal GABA levels. Initial efforts focused on vigabatrin, an anticonvulsant that inactivates GABA-AT via enamine formation. Structural optimization led to CPP-115 (1), featuring a gem-difluoromethylene group at C4, which demonstrated 186-fold greater efficiency than vigabatrin in GABA-AT inactivation [2] [4]. The design rationale exploited GABA-AT's catalytic mechanism:
Introduction of a C1-C2 double bond yielded OV329 (5), accelerating inactivation kinetics 10-fold versus CPP-115 due to reduced acidity of the γ-proton and enhanced electrophilicity of the diene intermediate [2] [5]. Unexpectedly, these GABA-AT-targeted compounds also inhibited human ornithine aminotransferase (hOAT), albeit with lower selectivity. This cross-reactivity revealed structural parallels between GABA-AT and hOAT active sites while highlighting opportunities for selective inhibitor design [1].
Comparative studies of CPP-115 (1) and OV329 (7) revealed fundamental mechanistic divergences between GABA-AT and hOAT inactivation:
Table 2: Inactivation Mechanisms of CPP-115 and OV329 in GABA-AT vs. hOAT
Parameter | GABA-AT Inactivation | hOAT Inactivation |
---|---|---|
Adduct Type | Noncovalent tight-binding | Covalent (Lys292 linkage) |
Reversibility | Partially reversible | Irreversible |
Crystal Structure | No covalent bond to Lys | Clear electron density for C-N bond |
Dialysis Recovery | Partial activity return | No activity return (48h) |
This mechanistic dichotomy inspired the design of compound 10b, (3S,4R)-3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid, which exploits hOAT-specific deprotonation events. Unlike GABA-AT, hOAT facilitates a "second-deprotonation" at C4 of the inhibitor, generating a reactive α,β-unsaturated imine intermediate (17b) that covalently traps Lys292 [3]. Computational analyses attribute this selectivity to:
The discovery that subtle structural modifications (e.g., saturation level, fluorine count) dictate target preference transformed the scaffold from a GABA-AT-selective tool into a platform for developing hOAT-selective anticancer agents. This cross-enzyme research paradigm underscores the scaffold’s significance in elucidating aminotransferase biology and inhibitor design principles [1] [3] [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9